4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have shown potential in targeting various cancers . They have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The introduction of a methyl group has been reported to curb metabolism in pyrido[3,4-d]pyrimidines, which could potentially impact the bioavailability of the compound .
Result of Action
Pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can alter the signaling pathways within cells, leading to changes in cell behavior and function . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . This can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases. By binding to the active site of these enzymes, the compound prevents them from phosphorylating their target proteins, thereby disrupting signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes . This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability . These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is influenced by specific targeting signals and post-translational modifications that direct the compound to particular organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenes and formamide derivatives.
Introduction of the diphenyl groups: This step often involves Friedel-Crafts acylation or alkylation reactions using benzene derivatives.
Attachment of the 4-Methylpiperidin-1-yl group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced to the thieno[2,3-d]pyrimidine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity and potential biological activity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological systems and elucidate the roles of specific molecular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities, particularly as kinase inhibitors.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but exhibit similar biological properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-Methylpiperidin-1-yl group, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-12-14-27(15-13-17)23-20-16-21(18-8-4-2-5-9-18)28-24(20)26-22(25-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPPNGISUSDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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